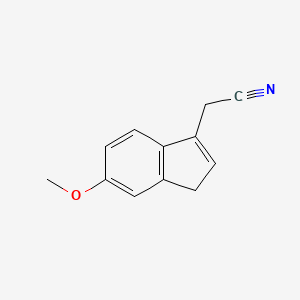![molecular formula C14H12BrNO3S2 B1175367 4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid CAS No. 17385-98-7](/img/structure/B1175367.png)
4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid, also known as BZB, is a thiazolidinedione derivative that has been synthesized and studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of cancer research, neurodegenerative diseases, and diabetes.
Scientific Research Applications
Synthesis and Structural Studies
The compound 4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid and its derivatives have been extensively studied for their synthesis and structural characteristics. Guarda et al. (2003) described the synthesis and physico-chemical properties of several arylidene thiazolidines and benzothiazines compounds, including those with a 4-bromo-benzyl moiety. These compounds were prepared via Knoevenagel condensation with benzaldehydes, highlighting the compound's relevance in the synthesis of structurally complex molecules (Guarda et al., 2003).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of thiazolidinone derivatives. For instance, J. Doležel et al. (2009) prepared some [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids as potential antifungal compounds. Their study found that only certain derivatives exhibited significant antifungal activity, indicating the importance of structural variations on the biological activity of these compounds (Doležel et al., 2009).
Antileukemic Activity
The potential antileukemic activity of thiazolidinone derivatives has also been explored. Kryshchyshyn et al. (2020) synthesized a series of novel pyrrolidinedione-thiazolidinone hybrids, demonstrating that certain compounds possessed good and selective antiproliferative action against leukemia cell lines. This study signifies the therapeutic potential of thiazolidinone derivatives in treating leukemia (Kryshchyshyn et al., 2020).
Photostabilization and Thermal Properties
The modification of polymers with thiazolidinone derivatives to enhance their photostabilization and thermal properties has been investigated. Chandran et al. (2012) synthesized a chromophoric system incorporating this compound into starch. This modification improved the light absorption and thermal stability of the polymeric system, suggesting applications in materials science (Chandran et al., 2012).
Properties
IUPAC Name |
4-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S2/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGDHNMSGUBRQU-FLIBITNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-(prop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1175299.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride](/img/structure/B1175303.png)

